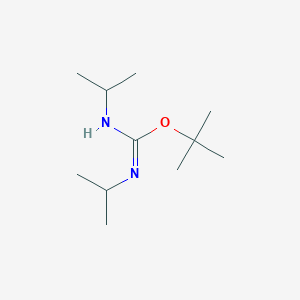

2-Tert-butyl-1,3-diisopropylisourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-8(2)12-10(13-9(3)4)14-11(5,6)7/h8-9H,1-7H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESDUDPSRMWIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453004 | |

| Record name | 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71432-55-8 | |

| Record name | 1,1-Dimethylethyl N,N′-bis(1-methylethyl)carbamimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71432-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-1,3-diisopropylisourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry.

Core Chemical Properties

This compound, also known by its IUPAC name tert-butyl N,N'-di(propan-2-yl)carbamimidate, is a sterically hindered O-alkylisourea.[1][2] Its bulky tert-butyl and isopropyl groups confer unique reactivity and selectivity in various chemical transformations.[3]

| Property | Value | Reference |

| IUPAC Name | tert-butyl N,N'-di(propan-2-yl)carbamimidate | [1][2] |

| Synonyms | O-tert-Butyl-N,N'-diisopropylisourea, tert-Butyl N,N'-diisopropylcarbamimidate | [4] |

| CAS Number | 71432-55-8 | [4][5] |

| Molecular Formula | C₁₁H₂₄N₂O | [2][4][5] |

| Molecular Weight | 200.32 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 61 °C at 10 mmHg | [6] |

| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.4240 - 1.4280 | |

| Solubility | Excellent solubility in organic solvents. Calculated water solubility is 0.3 g/L at 25 °C. | [3] |

| Stability | Stable under recommended storage conditions (2-8°C, inert atmosphere, keep in dark place). Possesses good thermal stability. | [7] |

Synthesis and Reactivity

Synthesis:

This compound is typically synthesized by the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).[4]

Figure 1: Synthesis of this compound.

Reactivity and Mechanism:

The primary utility of this compound lies in its function as a sterically hindered alkylating agent, particularly for the synthesis of tert-butyl esters from carboxylic acids. The reaction proceeds through the formation of a reactive O-acylisourea intermediate.[8] The bulky substituents on the isourea prevent the common side reaction of N-acylurea formation.[8]

The generally accepted mechanism involves the protonation of the isourea by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the activated isourea to form the O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (in the case of esterification, this can be the displaced tert-butanol or another added alcohol), or it can rearrange. However, the steric hindrance of this compound favors the desired esterification pathway.

Applications in Organic Synthesis

tert-Butyl Esterification:

A significant application of this compound is the conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions. This is particularly valuable for the protection of carboxylic acid functionalities in complex molecule synthesis.

Figure 2: Experimental workflow for tert-butyl esterification.

This reagent has been instrumental in the total synthesis of natural products, such as in the preparation of a key intermediate for Citrafungin A.[4][6]

Biological Activity: Inhibition of HCV NS5B Polymerase

Recent studies have identified this compound as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[7] The NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome.[9][10]

Inhibitors of NS5B polymerase are classified as either nucleoside inhibitors (NIs) or non-nucleoside inhibitors (NNIs). NNIs, which is the likely class for this compound, bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive.[9] This prevents the synthesis of new viral RNA, thereby halting viral replication.[9][10]

Figure 3: Inhibition of HCV replication by targeting NS5B polymerase.

Experimental Protocols

Synthesis of this compound [4]

-

Materials:

-

N,N'-diisopropylcarbodiimide (DIC)

-

tert-butanol

-

Copper(I) chloride (CuCl)

-

-

Procedure:

-

To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in a suitable solvent, add tert-butanol (1.15 equivalents).

-

Add a catalytic amount of copper(I) chloride (1 mol%).

-

Stir the reaction mixture at room temperature for 14 hours.

-

Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C at 25 mmHg) to yield this compound as a colorless oil.

-

tert-Butyl Esterification of Boc-Ser-OH

-

Materials:

-

Boc-Ser-OH

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate

-

-

Procedure:

-

Dissolve Boc-Ser-OH (1.0 equivalent) in dichloromethane.

-

Cool the solution to 3°C and add this compound (3.0 equivalents) dropwise over 5 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Add hexane to the reaction mixture and filter through Celite.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane as the eluent to obtain the desired Boc-Ser-OtBu.

-

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult with a qualified professional before handling any chemical substances or undertaking any experimental procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 71432-55-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 71432-55-8 | FB53703 [biosynth.com]

- 8. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 10. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butyl-1,3-diisopropylisourea is a sterically hindered O-alkylisourea that serves as a valuable reagent in organic synthesis. Its unique structural features make it particularly useful for the esterification of carboxylic acids, especially for the introduction of the bulky tert-butyl protecting group. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the preparation of pharmaceutical intermediates. Detailed experimental protocols for its synthesis and a representative esterification reaction are provided, along with a discussion of its reaction mechanism.

Introduction

This compound, also known as O-tert-Butyl-N,N'-diisopropylisourea, is a versatile reagent in organic chemistry.[1][2] Its sterically demanding tert-butyl and isopropyl groups confer unique reactivity and selectivity, making it an effective tool for challenging chemical transformations.[2] This compound is particularly recognized for its ability to facilitate the formation of tert-butyl esters from carboxylic acids under mild conditions, a crucial step in many synthetic routes within drug development.[3][4][5] It has been identified as a key intermediate in the synthesis of complex molecules such as 5-Oxo Atorvastatin tert-Butyl Ester and the antifungal natural product Citrafungin A.[3][6][7] This guide aims to consolidate the available technical information on this compound to support its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 71432-55-8 | [1][2][8] |

| Molecular Formula | C₁₁H₂₄N₂O | [1][6] |

| Molecular Weight | 200.32 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 61 °C at 10 mmHg | [3][6] |

| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.4240 - 1.4280 | [6] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3][9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide.

Experimental Protocol

A detailed experimental protocol for the synthesis is provided below.[3]

Materials:

-

N,N'-diisopropylcarbodiimide (DIC)

-

tert-Butanol

-

Copper(I) chloride (CuCl)

-

Anhydrous solvent (e.g., dichloromethane, though the reaction can also be run neat)

Procedure:

-

To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in a minimal amount of anhydrous solvent or neat, add tert-butanol (1.15 equivalents).

-

Add a catalytic amount of copper(I) chloride (1 mol%).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 14-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product can be purified by distillation under reduced pressure.

Quantitative Data: A reported synthesis using 10.0 mL (63.9 mmol) of N,N'-diisopropylcarbodiimide, 6.97 mL (73.5 mmol) of tert-butanol, and 63.4 mg (0.64 mmol) of CuCl, stirred at room temperature for 14 hours, yielded 10.4 g (51.9 mmol, 81% yield) of this compound as a colorless oil after distillation under reduced pressure (80°C, 25 mmHg).[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Data

-

¹H NMR (300 MHz, CDCl₃): δ 3.80-3.58 (m, 1H, CH), 3.31-2.97 (m, 1H, CH), 1.44 (s, 9H, tBu), 1.19-1.01 (m, 12H, Me₂x2).[3]

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the synthesis of tert-butyl esters from carboxylic acids. This is particularly valuable for the protection of carboxylic acid functional groups in multi-step syntheses.

Mechanism of Esterification

The esterification reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid protonates the isourea, which is then attacked by the carboxylate to form the O-acylisourea and N,N'-diisopropylurea as a byproduct. The alcohol then attacks the activated carbonyl group of the O-acylisourea, leading to the formation of the ester and regenerating the protonated isourea. The steric hindrance of the isourea facilitates the reaction with sterically demanding alcohols like tert-butanol.

Caption: General mechanism of esterification using this compound.

Experimental Protocol: Tert-butyl Esterification of Boc-Ser-OH

The following protocol details the use of this compound for the tert-butyl esterification of Boc-protected serine.[4][5]

Materials:

-

Boc-Ser-OH

-

This compound

-

Dichloromethane (anhydrous)

-

Hexane

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve Boc-Ser-OH (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add this compound (3.0 equivalents) dropwise over 5 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere.

-

Monitor the reaction by TLC (e.g., 1:1 ethyl acetate:hexane).

-

Upon completion, add hexane to the reaction mixture and filter through a pad of Celite to remove the precipitated urea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., 1:1 ethyl acetate:hexane).

Quantitative Data: A reaction with 0.94 g (4.6 mmol) of Boc-Ser-OH and 3.3 mL (14.0 mmol) of this compound in 10 mL of dichloromethane yielded 0.59 g (50% yield) of Boc-Ser-OtBu as a white solid after purification.[4][5]

Characterization Data for Boc-Ser-OtBu:

-

¹H NMR (400 MHz, CDCl₃): δ 5.57–5.30 (m, 1H), 4.36–4.15 (m, 1H), 3.97–3.79 (m, 2H), 2.57–2.34 (m, 1H), 1.51-1.41 (m, 18H).[4][5]

-

¹³C NMR (101 MHz, CDCl₃): δ 169.9 (2 C), 82.8, 80.3, 64.3, 56.5, 28.4 (3 C), 28.1 (3 C).[4][5]

Role in Pharmaceutical Synthesis

Note: While the use of this compound in these syntheses is documented, the lack of detailed public protocols prevents their inclusion in this guide.

Biological Activity

There are indications that this compound may exhibit biological activity. It has been described as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[9][10] This enzyme is a key target for antiviral drug development against HCV. The proposed mechanism involves the binding of the compound to the active site of the polymerase, preventing the necessary conformational changes for RNA synthesis.[10]

Note: Specific quantitative data, such as IC₅₀ values, and detailed protocols for biological assays of this compound as an HCV NS5B polymerase inhibitor are not available in the reviewed literature.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[11] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation.[1]

Conclusion

This compound is a valuable and highly effective reagent for the synthesis of tert-butyl esters, particularly in the context of complex molecule synthesis for drug development. Its sterically hindered nature provides a unique advantage in specific chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and a key application, supported by experimental protocols and characterization data. While its role in the synthesis of important pharmaceutical agents is noted, further detailed procedural information would be beneficial for the scientific community. Similarly, a more in-depth quantitative characterization of its potential biological activities would be a valuable area for future research.

References

- 1. This compound | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 71432-55-8 [chemicalbook.com]

- 4. O-tert-Butyl-N,N'-diisopropylisourea | 71432-55-8 | TCI AMERICA [tcichemicals.com]

- 5. TCI Practical Example: tert-Butyl Esterification Utilizing the Isourea Derivative | TCI AMERICA [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 71432-55-8 | FB53703 [biosynth.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

2-Tert-butyl-1,3-diisopropylisourea structure and synthesis

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate for the formation of tert-butyl esters from carboxylic acids under mild conditions. Its sterically hindered structure provides selectivity and stability, making it a crucial tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its structure, physicochemical properties, detailed synthetic protocols, and key applications.

Chemical Structure and Properties

This compound, also known as O-tert-butyl-N,N'-diisopropylisourea, is an O-alkylisourea characterized by a central carbamimidate core. The structure features a tert-butyl group attached to the oxygen atom and two isopropyl groups on the nitrogen atoms.

Chemical Structure:

-

IUPAC Name: tert-butyl N,N'-di(propan-2-yl)carbamimidate[1]

The key structural feature is the O-alkylisourea moiety, which acts as an efficient tert-butylating agent for carboxylic acids. The bulky isopropyl and tert-butyl groups contribute to the compound's stability and selectivity in reactions.[4]

Physicochemical Properties:

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear oil/liquid | [2][4] |

| Boiling Point | 61°C at 10 mmHg | [2][3] |

| Density (Predicted) | 0.89 ± 0.1 g/cm³ | [2][3] |

| Refractive Index | 1.4240 - 1.4280 | [2][3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [2][4] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the copper-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).[2][5]

General Reaction Scheme

The overall reaction involves the addition of the hydroxyl group from tert-butanol across the N=C double bond of the carbodiimide.

Caption: General synthesis of this compound.

Reaction Mechanism and Role of Catalyst

The synthesis is catalyzed by copper(I) chloride (CuCl).[2] Mechanistic studies have shown that the active catalytic species is likely a more active Cu(II) species, generated in situ by oxidation from O₂ present in the atmosphere.[5][6] This aerobic copper catalysis leads to superior reaction rates and higher conversion compared to reactions run under strictly inert atmospheres.[5][6] The proposed mechanism involves the coordination of the alcohol and carbodiimide to the copper center, facilitating the nucleophilic attack of the alcohol's oxygen on the carbodiimide's central carbon atom.[6]

Caption: Proposed catalytic cycle for the synthesis.

Experimental Protocols

Below are detailed experimental protocols based on published literature.[2][3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| N,N'-Diisopropylcarbodiimide | 126.20 | 693-13-0 | Main reactant |

| tert-Butanol | 74.12 | 75-65-0 | Reactant and solvent |

| Copper(I) Chloride (CuCl) | 98.99 | 7758-89-6 | Catalyst |

| Round-bottomed flask | - | - | Reaction vessel |

| Magnetic stirrer | - | - | For agitation |

| Distillation apparatus | - | - | For purification |

| Nitrogen (N₂) gas supply | - | - | For creating an inert atmosphere (optional) |

Protocol 1: General Laboratory Scale Synthesis [2]

This protocol provides a high yield under standard laboratory conditions.

-

Reaction Setup: To a solution of N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol, 1.0 equiv) in tert-butanol (6.97 mL, 73.5 mmol, 1.15 equiv), add Copper(I) Chloride (CuCl) (63.4 mg, 0.64 mmol, 1 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 14 hours. The reaction progress can be monitored by techniques such as GC or ¹H NMR.

-

Work-up and Purification: After the reaction is complete, purify the mixture by distillation under reduced pressure (80°C, 25 mmHg).

-

Product Characterization: The product, this compound, is obtained as a colorless oil. The reported yield is 81% (10.4 g, 51.9 mmol).[2] The product can be characterized by ¹H NMR spectroscopy.

Protocol 2: Alternative Synthesis [3]

This protocol uses a catalytic amount of CuCl and a longer reaction time.

-

Reaction Setup: In a round-bottomed flask, mix N,N'-diisopropylcarbodiimide (2.52 g, 1.0 eq.) and tert-butanol (1.8 g, 1.2 eq.).

-

Catalyst Addition: Add a catalytic amount of CuCl to the mixture.

-

Reaction Conditions: Protect the reaction system with a nitrogen (N₂) atmosphere. Stir the mixture for 4 days at room temperature.

-

Outcome: The procedure yields a crude dark green compound, which can be used directly in subsequent reactions without further purification.

Caption: Experimental workflow for the synthesis and purification.

Applications in Organic Synthesis

This compound is a highly useful synthetic intermediate, primarily for the esterification of carboxylic acids to form tert-butyl esters.[6] This transformation is valuable in protecting group strategies during the synthesis of complex molecules.

Key Applications:

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester, which is a Boc-protected derivative of the cholesterol-lowering drug Atorvastatin.[2][3]

-

Natural Product Synthesis: The compound is used as a reagent in the total synthesis of Citrafungin A, an antifungal natural product.[2]

-

Peptide Synthesis: In a broader context, carbodiimides and their derivatives are fundamental reagents in forming peptide bonds, and isoureas like this compound are key intermediates in these reactions.[7]

The reaction with a carboxylic acid proceeds under mild conditions to yield the corresponding tert-butyl ester and N,N'-diisopropylurea as a stoichiometric byproduct.[6] This method is tolerant of many other functional groups, highlighting its utility in multi-step syntheses.[6]

References

Unraveling the Mechanism of 2-Tert-butyl-1,3-diisopropylisourea: A Technical Overview

An Examination of Available Data for Researchers and Drug Development Professionals

Introduction

2-tert-butyl-1,3-diisopropylisourea is a chemical compound primarily recognized for its utility in organic synthesis. While one vendor datasheet suggests it may act as an inhibitor of the hepatitis C virus NS5B polymerase by binding to the enzyme's active site, this claim is not substantiated in the broader scientific literature, and the compound is overwhelmingly documented as a synthetic reagent.[1] This guide provides a detailed examination of the compound's established chemical mechanism of action and addresses the current lack of extensive data regarding its specific biological or pharmacological effects.

Primary Application in Chemical Synthesis

This compound is principally used as a synthetic intermediate and reagent in organic chemistry.[2][3] It is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agricultural chemicals.[2][4] For instance, it serves as a key reagent in the preparation of a Boc-protected derivative of Atorvastatin and in the total synthesis of the antifungal agent Citrafungin A.[2][3] Its sterically hindered structure provides advantages in reaction selectivity and efficiency.[4]

The compound belongs to the family of O-alkylisoureas, which are formed by the reaction of a carbodiimide with an alcohol. This reaction creates a highly reactive intermediate that is an excellent alkylating agent, particularly for carboxylic acids to form tert-butyl esters. This process is fundamental in peptide synthesis and other complex organic preparations where protecting groups are essential.

Chemical Mechanism of Action: Esterification

The core function of this compound revolves around its role as a tert-butylating agent. This reactivity is harnessed in esterification reactions, a critical process in multi-step organic syntheses. The generally accepted mechanism for O-alkylisourea-mediated esterification proceeds as follows:

-

Protonation of the Isourea : The isourea nitrogen is protonated by a carboxylic acid.

-

Nucleophilic Attack : The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the protonated isourea.

-

Formation of a Tetrahedral Intermediate : This attack results in an unstable tetrahedral intermediate.

-

Leaving Group Departure : The urea portion of the molecule departs as a stable leaving group (N,N'-diisopropylurea), resulting in the formation of the corresponding tert-butyl ester.

This chemical transformation is a cornerstone of its utility in synthetic chemistry, allowing for the efficient formation of esters under relatively mild conditions.

Visualization of the Chemical Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from N,N'-diisopropylcarbodiimide (DIC) and tert-butanol, a common preparative route.[2][3]

Biological Activity and Toxicological Profile

While detailed studies on the specific biological mechanism of action of this compound are not widely available in peer-reviewed literature, some general toxicological information is present. The compound is classified with several hazard statements, indicating it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5]

It is important to note that related chemical families, such as thioureas and carbodiimides, are known to have diverse biological effects.[6][7] For example, carbodiimides like EDC are well-known crosslinking agents that react with carboxylic acids in proteins.[7] Thiourea derivatives have been investigated for a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[6] However, it is crucial to emphasize that these are broad chemical families, and the specific biological activity of this compound has not been thoroughly elucidated.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the biological activity of this compound, such as binding affinities, IC50 values, or other pharmacological parameters. The available data is limited to its physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71432-55-8 | [1][2][8][9] |

| Molecular Formula | C11H24N2O | [1][5][9] |

| Molecular Weight | 200.32 g/mol | [1][9] |

| Physical Form | Liquid | [2][8] |

| Boiling Point | 61°C at 10 mmHg | [2][10] |

| Storage Temperature | 2°C - 8°C | [1][8] |

Experimental Protocols

Detailed experimental protocols for assessing the biological mechanism of action of this compound are not available due to the limited research in this area. However, a general synthetic protocol is described in the literature.

General Protocol for the Synthesis of this compound: [2][3]

-

To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in tert-butanol (1.15 equivalents), add a catalytic amount of CuCl (1 mol%).

-

Stir the reaction mixture at room temperature for approximately 14 hours.

-

Monitor the reaction for completion.

-

Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C, 25 mmHg) to yield this compound as a colorless oil.

Conclusion and Future Directions

This compound is a well-established reagent in organic synthesis, with a clear chemical mechanism of action related to its function as a tert-butylating agent. While there is a notable absence of in-depth research into its specific pharmacological or biological mechanisms, its chemical properties suggest that it could interact with biological macromolecules. Future research would be necessary to explore any potential biological activities, starting with broad screening assays to identify any interactions with cellular pathways or specific protein targets. Such studies would be the first step in determining if this compound has any therapeutic potential beyond its current role as a synthetic intermediate.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | 71432-55-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. This compound | 71432-55-8 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea (CAS: 71432-55-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent in organic synthesis. The document details its chemical and physical properties, synthesis, and applications, with a focus on its utility in drug development. Experimental protocols and reaction mechanisms are also provided to assist researchers in its practical application.

Chemical and Physical Properties

This compound, also known as O-tert-butyl-N,N'-diisopropylisourea, is a colorless to almost colorless liquid.[1] It is widely used as a tert-butylating agent for carboxylic acids, facilitating the formation of tert-butyl esters under mild conditions.[2] Its sterically hindered structure provides advantages in selectivity and reactivity in various chemical transformations.[3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 71432-55-8 | [4][5][6] |

| Molecular Formula | C₁₁H₂₄N₂O | [4][5][6] |

| Molecular Weight | 200.32 g/mol | [4][5][6] |

| Appearance | Colorless oil or liquid | [3][7] |

| Boiling Point | 61°C / 10mmHg | [7] |

| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.4240-1.4280 | [7] |

| Purity | Typically ≥ 95% | [3][8] |

| Storage Conditions | 0-8 °C, under inert atmosphere, keep in dark place | [7] |

| MDL Number | MFCD06657672 | [3] |

| PubChem CID | 11041782 | [5] |

Synthesis of this compound

The compound is typically synthesized through the copper-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound is as follows:

-

To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in tert-butanol (1.15 equivalents), add a catalytic amount of copper(I) chloride (CuCl, 1 mol%).[7]

-

Stir the reaction mixture at room temperature for approximately 14 hours.[7]

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC).

-

Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C, 25 mmHg) to yield this compound as a colorless oil.[7]

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the tert-butylation of carboxylic acids to form tert-butyl esters. This transformation is particularly valuable in the synthesis of pharmaceuticals and complex organic molecules where protection of a carboxylic acid moiety is required.[3]

Notable applications include its use as a synthetic intermediate in the preparation of 5-Oxo Atorvastatin tert-Butyl Ester, a derivative of Atorvastatin, and in the total synthesis of the antifungal natural product Citrafungin A.[7]

Mechanism of Tert-butylation

The reaction proceeds via the protonation of one of the nitrogen atoms of the isourea by the carboxylic acid. This is followed by a nucleophilic attack of the carboxylate on the tert-butyl group, leading to the formation of the tert-butyl ester and N,N'-diisopropylurea as a byproduct. The reaction is driven by the formation of the stable urea byproduct.

Experimental Protocol: Tert-butylation of a Carboxylic Acid

The following is a typical procedure for the tert-butylation of a carboxylic acid using this compound:

-

Dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add this compound (typically in excess, e.g., 2.0-3.0 equivalents).

-

Stir the reaction mixture at room temperature or under reflux for a period of time (e.g., 12 hours), monitoring for completion by TLC or other appropriate methods.

-

Upon completion, the N,N'-diisopropylurea byproduct can often be precipitated by the addition of a non-polar solvent like hexane and removed by filtration.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the pure tert-butyl ester.

A specific example is the synthesis of Boc-Ser-OtBu:

-

To a solution of Boc-Ser-OH (0.94 g, 4.6 mmol) in dichloromethane (10 mL), O-tert-Butyl-N,N'-diisopropylisourea (3.3 mL, 14.0 mmol) was added dropwise over 5 minutes at 3 °C.[9]

-

The mixture was then stirred overnight at room temperature under a nitrogen atmosphere.[9]

-

Hexane (10 mL) was added to the reaction mixture, which was then filtered through celite.[9]

-

The solvent was removed under reduced pressure, and the residue was purified by column chromatography (1:1 ethyl acetate/hexane on SiO₂) to give Boc-Ser-OtBu as a white solid (0.59 g, 50% yield).[9]

Safety Information

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It also causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and efficient reagent for the tert-butylation of carboxylic acids, an important transformation in the synthesis of pharmaceuticals and other complex organic molecules. Its use under mild conditions and the ease of removal of its primary byproduct make it an attractive alternative to other tert-butylation methods. Researchers and drug development professionals can benefit from the application of this reagent to streamline their synthetic routes and improve overall efficiency. Proper handling and safety precautions are essential when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 7. This compound | 71432-55-8 [chemicalbook.com]

- 8. This compound | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TCI Practical Example: tert-Butyl Esterification Utilizing the Isourea Derivative | TCI AMERICA [tcichemicals.com]

physical and chemical properties of 2-Tert-butyl-1,3-diisopropylisourea

Introduction

2-Tert-butyl-1,3-diisopropylisourea, also known by its synonym O-tert-Butyl-N,N'-diisopropylisourea, is a versatile chemical reagent primarily utilized in organic synthesis.[1] With the CAS number 71432-55-8, this compound serves as a valuable intermediate and reagent for creating complex molecules, particularly in the fields of pharmaceutical development and materials science.[1][2] Its sterically hindered structure offers unique advantages in selectivity and reactivity, making it a preferred choice for specific chemical transformations such as esterification and alkylation.[1][3] This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is characterized by its excellent solubility in organic solvents, which facilitates its application in a wide range of reaction environments.[1] Its stability is maintained under recommended storage conditions, which include refrigeration (2-8°C) in an inert atmosphere, protected from light.[2][4]

Table 1: Physical and Chemical Identification Data

| Identifier | Value |

| CAS Number | 71432-55-8[1][2][5][6] |

| Molecular Formula | C₁₁H₂₄N₂O[1][2][5][6] |

| Molecular Weight | 200.32 g/mol [1][2][5][6] |

| IUPAC Name | tert-butyl N,N'-di(propan-2-yl)carbamimidate[5][7][8] |

| Synonyms | O-tert-Butyl-N,N'-diisopropylisourea, 2-Methyl-2-propanyl N,N′-diisopropylcarbamimidate[2][3][6][9] |

| InChIKey | FESDUDPSRMWIDL-UHFFFAOYSA-N[2][8] |

| SMILES | CC(C)NC(=NC(C)C)OC(C)(C)C[2][4][7][8] |

Table 2: Quantitative Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless to Almost Colorless Clear Liquid/Oil[1][2][3] | - |

| Boiling Point | 61°C at 10 mmHg[2][8][9][10][11] | (lit.) |

| Density | 0.89 ± 0.1 g/cm³[2][10] | Predicted |

| Refractive Index | 1.4240 - 1.4280[2][10] | - |

| pKa | 9.54 ± 0.50[2] | Predicted |

Spectroscopic Data

The structural identity of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.80 - 3.58 | m | 1H | CH |

| 3.31 - 2.97 | m | 1H | CH |

| 1.44 | s | 9H | tBu |

| 1.19 - 1.01 | m | 12H | Me₂ x 2 |

| Solvent: CDCl₃, Frequency: 300 MHz[2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in esterification are outlined below.

1. Synthesis of this compound

This protocol describes the synthesis from N,N'-diisopropylcarbodiimide and tert-butanol, catalyzed by copper(I) chloride.[2]

-

Materials:

-

N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol, 1.0 equiv)

-

tert-butanol (6.97 mL, 73.5 mmol, 1.15 equiv)

-

Copper(I) chloride (CuCl) (63.4 mg, 0.64 mmol, 1 mol%)

-

-

Procedure:

-

Add CuCl to a solution of N,N'-diisopropylcarbodiimide in tert-butanol.[2]

-

Stir the reaction mixture at room temperature for 14 hours.[2]

-

Upon completion, purify the mixture by distillation under reduced pressure (80°C, 25 mmHg).[2]

-

The final product, this compound, is obtained as a colorless oil (typical yield: 81%).[2]

-

2. Application in tert-Butylation: Synthesis of Boc-Ser-OtBu

This protocol demonstrates the use of this compound as a tert-butylation reagent for the esterification of a protected amino acid, Boc-Ser-OH.

-

Materials:

-

Boc-Ser-OH (0.94 g, 4.6 mmol)

-

This compound (3.3 mL, 14.0 mmol)

-

Dichloromethane (DCM) (10 mL)

-

Hexane

-

Celite

-

-

Procedure:

-

Dissolve Boc-Ser-OH in dichloromethane.

-

Cool the solution to 3°C and add this compound dropwise over 5 minutes.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Add hexane (10 mL) to the mixture and filter it through celite.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography (1:1 ethyl acetate/hexane on SiO₂) to yield the product, Boc-Ser-OtBu, as a white solid (typical yield: 50%).

-

Applications in Research and Development

This compound is a key reagent in multi-step organic syntheses, valued for its ability to facilitate specific chemical transformations.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Notable examples include its use in preparing 5-Oxo Atorvastatin tert-Butyl Ester, a Boc-protected derivative of Atorvastatin, and as a reagent in the total synthesis of the antifungal natural product, Citrafungin A.[2][10]

-

Esterification and Alkylation: The compound is an effective reagent for tert-butylation, a type of esterification or alkylation that introduces a bulky tert-butyl group.[3] This is particularly useful in protecting group chemistry, a cornerstone of modern peptide and complex molecule synthesis.[12][13] The steric hindrance provided by the reagent's structure can enhance reaction selectivity.[1]

-

General Synthetic Utility: As a versatile synthetic tool, it is employed in various C-X bond formation reactions and can act as a ligand in certain catalytic processes, helping to improve reaction rates and selectivity.[1]

Conclusion

This compound is a specialized chemical reagent with significant utility in organic synthesis, particularly for researchers in drug discovery and development. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and application in tert-butylation reactions, make it a reliable tool for constructing complex molecular architectures. Its role in the synthesis of notable compounds like atorvastatin derivatives underscores its importance in the pharmaceutical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 71432-55-8 [chemicalbook.com]

- 3. O-tert-Butyl-N,N'-diisopropylisourea | CymitQuimica [cymitquimica.com]

- 4. This compound | 71432-55-8 | FB53703 [biosynth.com]

- 5. This compound | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. O-tert-Butyl-N,N'-diisopropylisourea 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. 71432-55-8 Cas No. | tert-Butyl N,N'-diisopropylcarbamimidate | Apollo [store.apolloscientific.co.uk]

- 10. chembk.com [chembk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: A Versatile Reagent in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-diisopropylisourea, a versatile research chemical with significant applications in organic synthesis. This document details its chemical and physical properties, provides a robust protocol for its synthesis, and explores its utility as a key reagent in the preparation of pharmaceutical intermediates and in the protection of carboxylic acids. Detailed experimental methodologies for its principal applications are presented, supported by quantitative data and workflow visualizations to facilitate its practical implementation in a laboratory setting.

Introduction

This compound, also known as O-tert-butyl-N,N'-diisopropylisourea, is a carbodiimide-derived reagent valued for its role in facilitating esterification and amidation reactions.[1] Its sterically hindered structure contributes to its selectivity and effectiveness, particularly in the introduction of the tert-butyl protecting group to carboxylic acids under mild conditions.[2] This guide serves as a technical resource for researchers, providing essential information for the safe and effective use of this reagent in synthetic chemistry.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 71432-55-8 | [3][4] |

| Molecular Formula | C₁₁H₂₄N₂O | [3][4] |

| Molecular Weight | 200.32 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid/oil | [1][5] |

| Boiling Point | 61 °C at 10 mmHg | [1] |

| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4240-1.4280 | [1] |

| Purity | ≥ 95% | [5] |

| Storage Conditions | Store at 2-8 °C in a dark place under an inert atmosphere. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide.

Experimental Protocol

Materials:

-

N,N'-diisopropylcarbodiimide (DIC)

-

tert-butanol

-

Copper(I) chloride (CuCl)

-

Anhydrous solvent (e.g., dichloromethane or neat)

Procedure: [1]

-

To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in tert-butanol (1.15 equivalents), add a catalytic amount of copper(I) chloride (1 mol%).[1]

-

Stir the reaction mixture at room temperature for 14 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Upon completion of the reaction, purify the product by distillation under reduced pressure (80 °C, 25 mmHg) to yield this compound as a colorless oil.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound is a valuable reagent in several synthetic transformations, primarily for the formation of tert-butyl esters.

Tert-butylation of Carboxylic Acids

A primary application of this reagent is the esterification of carboxylic acids to their corresponding tert-butyl esters. This is a crucial step in the protection of the carboxylic acid moiety during multi-step syntheses.

Materials:

-

Boc-Ser-OH

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure: [2]

-

Dissolve Boc-Ser-OH (1.0 equivalent) in dichloromethane.[2]

-

Cool the solution to 3 °C and add this compound (3.0 equivalents) dropwise over 5 minutes.[2]

-

Allow the reaction mixture to stir overnight at room temperature under a nitrogen atmosphere.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add hexane to the reaction mixture and filter through Celite.[2]

-

Remove the solvent under reduced pressure.[2]

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent to obtain Boc-Ser-OtBu as a white solid.[2]

Caption: Experimental workflow for the tert-butylation of Boc-Ser-OH.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of complex pharmaceutical compounds.

This compound is also employed as a reagent in the total synthesis of Citrafungin A, a natural product with antifungal properties.[1] The detailed experimental procedure for its use in this synthesis is described in the scientific literature.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Lab coat

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a highly effective and versatile reagent for the tert-butylation of carboxylic acids and a valuable intermediate in the synthesis of complex molecules. Its utility in pharmaceutical development and organic synthesis is well-established. This guide provides the essential technical information and detailed protocols to enable its successful application in a research and development setting.

References

- 1. This compound | 71432-55-8 [chemicalbook.com]

- 2. O-tert-Butyl-N,N'-diisopropylisourea | 71432-55-8 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. O-tert-Butyl-N,N'-diisopropylisourea | CymitQuimica [cymitquimica.com]

2-Tert-butyl-1,3-diisopropylisourea: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling procedures, and experimental applications for 2-Tert-butyl-1,3-diisopropylisourea. The following sections detail the compound's properties, safety hazards, and specific protocols for its use in organic synthesis, empowering researchers to handle this reagent responsibly and effectively.

Chemical and Physical Properties

This compound is a versatile reagent in organic chemistry, primarily utilized for the synthesis of complex molecules and pharmaceuticals.[1] Its sterically hindered structure provides advantages in selectivity and reactivity.[1]

| Property | Value | Source |

| CAS Number | 71432-55-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₂₄N₂O | [1][3][5][6] |

| Molecular Weight | 200.32 g/mol | [1][3][5][6] |

| Appearance | Colorless oil or liquid | [2][3] |

| Boiling Point | 61°C at 10 mmHg | [2] |

| Melting Point | -1°C | |

| Solubility | Soluble in organic solvents.[1] Very slightly soluble in water (0.3 g/L at 25°C, calculated). |

Safety and Hazard Information

This compound is classified as harmful and an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.

Precautionary Statements

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. Recommended storage temperature is 2-8°C.

First Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocols

This compound is a valuable reagent for various organic transformations, notably in the synthesis of esters and as a coupling reagent.

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Reagents:

-

N,N'-diisopropylcarbodiimide (DIC)

-

tert-butanol

-

Copper(I) chloride (CuCl) (catalytic amount)

-

-

Procedure:

-

To a solution of N,N'-diisopropylcarbodiimide (1.0 equiv) in tert-butanol (1.15 equiv), add a catalytic amount of CuCl (1 mol%).[2]

-

Stir the reaction mixture at room temperature for 14 hours.[2]

-

Monitor the reaction for completion.

-

Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C, 25 mmHg) to obtain this compound as a colorless oil.[2]

-

Tert-Butyl Esterification of a Carboxylic Acid

This protocol details the use of this compound for the esterification of a Boc-protected serine.

-

Reagents:

-

Boc-Ser-OH

-

This compound

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Dissolve Boc-Ser-OH (1.0 equiv) in dichloromethane.

-

Cool the solution to 3°C.

-

Add this compound (3.0 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add hexane to the mixture and filter through celite.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane to yield the Boc-Ser-OtBu product.

-

Visualized Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound.

Caption: Workflow for tert-butyl esterification.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3] Its applications include:

-

Atorvastatin Synthesis: It is used in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester, a Boc-protected derivative of Atorvastatin.[2]

-

Antifungal Agents: It is employed as a reagent in the total synthesis of Citrafungin A, a natural product with antifungal properties.[2]

-

Peptide Synthesis: Due to its role as a coupling reagent, it finds application in peptide synthesis, facilitating the formation of amide bonds.

-

Catalysis: It can act as a ligand in catalytic reactions, which can improve reaction rates and selectivity in the synthesis of fine chemicals.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 71432-55-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for 2-Tert-butyl-1,3-diisopropylisourea in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butyl-1,3-diisopropylisourea, also known as O-tert-butyl-N,N'-diisopropylisourea, is a versatile reagent in organic synthesis with particular applications in peptide chemistry. Its primary role in this field is as a tert-butylating agent for the protection of amino acid side chains, particularly serine. This protection strategy is a crucial component of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the integrity of the final peptide product. While not a conventional coupling reagent for the formation of peptide bonds, its function in side-chain protection is integral to the overall success of peptide synthesis, particularly within the widely used Fmoc/tBu orthogonal protection strategy.

This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, focusing on its role in tert-butylation. It also includes a general overview of the solid-phase peptide synthesis workflow to provide context for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 71432-55-8 |

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 61 °C at 10 mmHg |

| Storage | 2-8 °C, under inert atmosphere |

Applications in Peptide Synthesis

The principal application of this compound in peptide synthesis is the introduction of a tert-butyl (tBu) protecting group onto the hydroxyl side chain of serine residues. The tBu group is favored for its stability under the basic conditions used for Fmoc deprotection and its facile removal under acidic conditions during the final cleavage from the solid support.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc/tBu-based solid-phase peptide synthesis, highlighting the stage where side-chain protection occurs.

Application Notes and Protocols for Tert-Butyl Esterification using 2-Tert-butyl-1,3-diisopropylisourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-tert-butyl-1,3-diisopropylisourea as an efficient reagent for the tert-butyl esterification of carboxylic acids. Tert-butyl esters are crucial protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to their stability under various conditions and their facile cleavage under acidic conditions. This guide outlines the reaction mechanism, substrate scope, and detailed experimental procedures, offering a practical resource for laboratory applications.

Introduction

The protection of carboxylic acids as tert-butyl esters is a common strategy in multi-step organic synthesis to prevent unwanted reactions. This compound has emerged as a valuable reagent for this transformation, offering mild reaction conditions and straightforward purification. This method is particularly advantageous for sensitive substrates, such as protected amino acids. The reaction proceeds via the activation of the carboxylic acid by the isourea, followed by nucleophilic attack to form the tert-butyl ester and N,N'-diisopropylurea as a byproduct.

Reaction Principle and Mechanism

The esterification of a carboxylic acid with this compound proceeds through a two-step mechanism. Initially, the carboxylic acid protonates the isourea, making it a highly reactive alkylating agent. The carboxylate then acts as a nucleophile, attacking the activated isourea to form the tert-butyl ester and the N,N'-diisopropylurea byproduct.

Caption: Reaction mechanism of tert-butyl esterification.

Advantages of using this compound

The use of this compound for tert-butyl esterification offers several advantages over other methods:

-

Mild Reaction Conditions: The reaction can be carried out at room temperature, which is beneficial for thermally sensitive substrates.

-

High Yields: Good to excellent yields can be achieved for a variety of carboxylic acids.

-

Simple Work-up: The main byproduct, N,N'-diisopropylurea, can be easily removed by filtration or column chromatography.

-

Compatibility: The reagent is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the reagent from N,N'-diisopropylcarbodiimide and tert-butanol.

Materials:

-

N,N'-diisopropylcarbodiimide (DIC)

-

tert-butanol

-

Copper(I) chloride (CuCl)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a solution of N,N'-diisopropylcarbodiimide (1.0 equiv) in the chosen anhydrous solvent, add tert-butanol (1.15 equiv).[1]

-

Add a catalytic amount of Copper(I) chloride (1 mol%).[1]

-

Stir the reaction mixture at room temperature for 14 hours.[1]

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, purify the product by distillation under reduced pressure (80 °C, 25 mmHg) to obtain this compound as a colorless oil.[1]

Quantitative Data:

| Reactant | Molar Ratio |

| N,N'-diisopropylcarbodiimide | 1.0 |

| tert-butanol | 1.15 |

| Copper(I) chloride | 0.01 |

| Product Yield | 81% |

B. General Protocol for Tert-Butyl Esterification

This protocol outlines a general procedure for the esterification of a carboxylic acid using this compound.

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Hexane

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add this compound (typically 1.5-3.0 equiv) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction by TLC.

-

Upon completion, add hexane to the reaction mixture to precipitate the N,N'-diisopropylurea byproduct.

-

Filter the mixture through a pad of Celite and wash the filter cake with hexane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure tert-butyl ester.

Caption: General experimental workflow for tert-butyl esterification.

Substrate Scope and Yields

The following table summarizes the results for the tert-butyl esterification of various carboxylic acids using this compound.

| Carboxylic Acid Substrate | Product | Yield (%) | Reference |

| Boc-Ser-OH | Boc-Ser-OtBu | 50 | [2] |

| Unspecified Starting Material | Desired tert-butyl ester | 72 | [2] |

Note: The available literature provides limited examples with explicit yields for a broad range of substrates. The provided examples demonstrate the utility of the reagent for amino acid derivatives and other starting materials.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Increase the equivalents of this compound.

-

Increase the reaction time.

-

-

Incomplete Reaction:

-

Check the purity of the starting materials.

-

Ensure efficient stirring.

-

-

Difficulty in Removing Urea Byproduct:

-

Use a larger volume of hexane for precipitation.

-

Perform multiple washes of the filter cake.

-

Optimize the solvent system for column chromatography.

-

Conclusion

This compound is a highly effective reagent for the tert-butyl esterification of carboxylic acids, offering mild conditions and good yields. The straightforward protocol and ease of purification make it a valuable tool for researchers and professionals in drug development and organic synthesis. The application notes and protocols provided herein serve as a comprehensive guide for the successful implementation of this methodology in the laboratory.

References

Application Notes and Protocols for the Synthesis of 2-Tert-butyl-1,3-diisopropylisourea

Abstract: This document provides a detailed protocol for the synthesis of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent in organic synthesis, particularly in the formation of tert-butyl esters. The synthesis involves the copper-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable synthetic intermediate. It serves as a crucial reagent in the synthesis of various pharmaceuticals, including being used to introduce a tert-butyl ester group in the synthesis of a key pharmaceutical intermediate.[1] The compound is also utilized in the total synthesis of antifungal natural products like Citrafungin A and in the preparation of Atorvastatin derivatives.[2] Its sterically hindered structure provides advantages in selectivity and reactivity in various chemical transformations.

The presented protocol is based on a copper-catalyzed reaction, which has been shown to provide superior reaction rates and conversion compared to uncatalyzed methods.[1]

Experimental Protocol

Materials and Equipment:

-

N,N'-diisopropylcarbodiimide (DIC)

-

tert-Butanol

-

Copper(I) chloride (CuCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Distillation apparatus for reduced pressure distillation

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

To a solution of N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol, 1.0 equiv) in tert-butanol (6.97 mL, 73.5 mmol, 1.15 equiv), add Copper(I) chloride (63.4 mg, 0.64 mmol, 1 mol%).[2]

-

Stir the reaction mixture at room temperature for 14 hours.[2]

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion of the reaction, purify the mixture by distillation under reduced pressure (80°C, 25 mmHg) to obtain this compound as a colorless oil.[2]

Characterization:

The product can be characterized by ¹H NMR spectroscopy.[2]

-

¹H NMR (300 MHz, CDCl₃): δ 3.80-3.58 (1H, m, CH), 3.31-2.97 (1H, m, CH), 1.44 (9H, s, tBu), 1.19-1.01 (12H, m, Me₂×2).[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| N,N'-diisopropylcarbodiimide | 10.0 mL (63.9 mmol) | [2] |

| tert-Butanol | 6.97 mL (73.5 mmol) | [2] |

| Catalyst | ||

| Copper(I) chloride | 63.4 mg (0.64 mmol) | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Time | 14 hours | [2] |

| Product | ||

| Yield | 10.4 g (81%) | [2] |

| Appearance | Colorless oil | [2] |

| Purification | ||

| Method | Distillation under reduced pressure | [2] |

| Conditions | 80°C, 25 mmHg | [2] |

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Esterification using 2-Tert-butyl-1,3-diisopropylisourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butyl-1,3-diisopropylisourea, also known as O-tert-Butyl-N,N'-diisopropylisourea, is a highly effective reagent for the synthesis of tert-butyl esters from carboxylic acids. This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification. The reaction proceeds under mild, generally neutral conditions, offering broad functional group tolerance and is particularly useful for the protection of carboxylic acids in multi-step organic synthesis. The primary byproduct of this reaction is the water-soluble N,N'-diisopropylurea, which simplifies product purification.

Reaction and Mechanism

The esterification reaction using this compound proceeds via the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the tert-butoxy group of the reagent, leading to the formation of the corresponding tert-butyl ester and N,N'-diisopropylurea.

Proposed Reaction Mechanism

Caption: Proposed mechanism of esterification.

Data Presentation

The following table summarizes representative examples of tert-butyl ester synthesis using this compound.

| Carboxylic Acid Substrate | Reagent Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boc-Ser-OH | 3.0 | Dichloromethane | 3 to RT | 12 (overnight) | 50 | [1] |

| General Procedure | Excess | Dichloromethane | Reflux | 12 | 72 |

Experimental Protocols

General Experimental Workflow

Caption: A typical experimental workflow for esterification.

Protocol 1: Tert-Butyl Esterification of an N-Protected Amino Acid (Boc-Ser-OH)[1]

Materials:

-

Boc-Ser-OH (1.0 eq)

-

This compound (3.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere setup

-

Ice bath

Procedure:

-

To a solution of Boc-Ser-OH (e.g., 0.94 g, 4.6 mmol) in dichloromethane (10 mL) in a round-bottom flask, add this compound (e.g., 3.3 mL, 14.0 mmol) dropwise over 5 minutes at 3 °C (using an ice bath).

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluent: 1:1 ethyl acetate/hexane).

-

Upon completion, add hexane (10 mL) to the reaction mixture and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., eluent: 1:1 ethyl acetate/hexane) to yield the desired Boc-Ser-OtBu.

Protocol 2: General Procedure for Tert-Butyl Esterification

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (excess)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Diethyl ether (Et₂O)

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve the starting carboxylic acid (e.g., 310 mg, 0.87 mmol) in dichloromethane (15 mL) in a round-bottom flask.

-

Add an excess of this compound (e.g., 2 mL).

-

Stir the mixture under reflux for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, remove the solvent by rotary evaporation.

-

Purify the crude product by chromatography (e.g., eluent: 1:1 hexane/diethyl ether) to obtain the pure tert-butyl ester.

Safety and Handling

-

This compound is a liquid and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

-

Low Yield:

-

Ensure the carboxylic acid is completely dry, as water can hydrolyze the isourea reagent and the O-acylisourea intermediate.

-

Increase the equivalents of the isourea reagent.

-

Increase the reaction time or temperature (if the substrate is stable).

-

-

Incomplete Reaction:

-

Check the purity of the isourea reagent.

-

Ensure efficient stirring.

-

-

Side Reactions:

-

For sensitive substrates, consider running the reaction at a lower temperature for a longer period.

-

Conclusion

The use of this compound offers a mild and efficient method for the synthesis of tert-butyl esters, providing a valuable alternative to traditional acid-catalyzed methods. The simple work-up and purification procedures make it an attractive option for a wide range of applications in organic synthesis and drug development.

References

Application Notes and Protocols for Peptide Coupling Using 2-Tert-butyl-1,3-diisopropylisourea